molecular formula C₆H₁₁Cl B1145501 4-Chloro-2-methylpent-1-ene CAS No. 344322-55-0

4-Chloro-2-methylpent-1-ene

Cat. No. B1145501
M. Wt: 118.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methylpent-1-ene is a derivative of 3-Chloro-2-methyl-1-propene . It has a molecular weight of 118.6 and a molecular formula of C6H11Cl . The IUPAC name for this compound is 4-chloro-2-methylpent-1-ene .


Molecular Structure Analysis

The structure of 4-Chloro-2-methylpent-1-ene can be analyzed using the E-Z system for naming alkenes . This system ranks the two groups at each end of the double bond using the Cahn-Ingold-Prelog (CIP) rules .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2-methylpent-1-ene are not available, similar compounds undergo reactions such as E2 mechanism, a bimolecular elimination mechanism .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 4-Chloro-2-methylpent-1-ene . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for 4-Chloro-2-methylpent-1-ene are not available, research on similar compounds like 4-methylpent-3-en-1-ynylcarbene has been carried out, focusing on IR spectrum, structure, photochemical transformations, and reactions with alkenes .

properties

IUPAC Name

4-chloro-2-methylpent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c1-5(2)4-6(3)7/h6H,1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGAEEHTHRHYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylpent-1-ene

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